Monosodium oxalate

説明

Historical Context of Oxalate Chemistry Research

The study of oxalate compounds has a history rooted in the exploration of natural minerals. The first discoveries of oxalate minerals occurred in the 19th century. fishersci.cafishersci.se Among the earliest identified metal-rich oxalates was humboldtine, a naturally occurring iron(II) oxalate, first described in 1820. fishersci.ca These discoveries paved the way for broader investigations into the chemistry of oxalic acid and its salts.

Subsequent research throughout the 20th and 21st centuries has expanded to include the synthesis and characterization of a wide array of metal oxalate complexes. epa.gov Scientists have explored oxalate complexes with numerous metals, including titanium, magnesium, iron, copper, and various rare earth elements. epa.gov This extensive research has been driven by the diverse coordination chemistry of the oxalate anion and the varied properties and applications of its resulting compounds, from mineralogy to materials science. nih.govscribd.com

Structural Frameworks of Monosodium Oxalate Compounds

This compound exists in both anhydrous (NaHC₂O₄) and monohydrate (NaHC₂O₄·H₂O) forms, both of which are colorless crystalline solids at room temperature. wikipedia.org

The structural framework of the monohydrate form, NaHC₂O₄·H₂O, has been determined through single-crystal X-ray diffraction studies. wikipedia.orgfishersci.bewikipedia.org It possesses a triclinic crystal structure with the space group P1. wikipedia.orgfishersci.be In this framework, the hydrogen oxalate ions (HC₂O₄⁻) are linked end-to-end by hydrogen bonds, forming infinite chains. wikipedia.orgwikipedia.org These chains are then cross-linked into layers by hydrogen bonds involving the water molecules, as well as by ionic bonds between the sodium cations (Na⁺) and oxygen atoms of the oxalate anions. wikipedia.orgwikipedia.org These layers are, in turn, held together by further ionic Na⁺···O bonds. wikipedia.orgwikipedia.org A notable feature of the oxalate group within this structure is its non-planar configuration, exhibiting a twist of 12.9° around the C−C bond. wikipedia.orgwikipedia.org

Table 1: Crystallographic Data for this compound Monohydrate (NaHC₂O₄·H₂O)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | wikipedia.orgfishersci.be |

| Space Group | P1 | wikipedia.orgfishersci.be |

| a | 6.503 Å | fishersci.be |

| b | 6.673 Å | fishersci.be |

| c | 5.698 Å | fishersci.be |

| α | 85.04° | fishersci.be |

| β | 110.00° | fishersci.be |

| γ | 105.02° | fishersci.be |

| Formula Units (Z) | 2 | wikipedia.org |

The anhydrous form consists of the sodium cation (Na⁺) and the hydrogen oxalate anion (HC₂O₄⁻) arranged in a crystal lattice. ereztech.com

Fundamental Chemical Principles Governing this compound Behavior

The chemical behavior of this compound is defined by several key principles, including its acid-base properties, solubility, thermal decomposition, and role in coordination chemistry.

Acid-Base Properties : As the partial salt of a dicarboxylic acid, this compound exhibits the properties of both an acid and a salt. nih.gov The presence of the hydrogen oxalate ion (HC₂O₄⁻) allows it to act as a weak acid. In aqueous solutions, the hydrogen oxalate ion can dissociate, influencing the pH. chemspider.comnih.gov Conversely, the oxalate anion can act as a conjugate base. chemspider.com

Solubility : this compound is soluble in water. fishersci.no Its solubility increases with temperature; for instance, its solubility in water is reported as 1.7% at 15.5°C and 21.3% at boiling temperature. nih.gov

Thermal Decomposition : The thermal decomposition of this compound involves distinct stages. Studies have shown that the decomposition of the monosodium salt generally occurs in two main steps. nih.gov The first step involves the loss of the acidic component, followed by a second step where the resulting normal salt (disodium oxalate) decomposes into sodium carbonate and carbon monoxide at higher temperatures. nih.govebi.ac.ukwikipedia.org The decomposition of sodium oxalate into sodium carbonate and carbon monoxide begins at approximately 290°C. wikipedia.org

Coordination Chemistry : The hydrogen oxalate anion, and more commonly the oxalate dianion (C₂O₄²⁻) derived from it, is a versatile ligand in coordination chemistry. It is a bidentate ligand, meaning it can bind to a central metal ion through two of its oxygen donor atoms, forming a stable five-membered ring. This ability to form chelate rings with metal ions makes oxalates important in the synthesis of coordination compounds and in applications such as analytical chemistry, where it can be used as a precipitating or complexing agent. scribd.com

特性

IUPAC Name |

sodium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRAXLUXHBUNDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047499 | |

| Record name | Monosodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-49-8 | |

| Record name | Monosodium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monosodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSODIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9TH558WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Monosodium Oxalate and Derivatives

Controlled Synthesis of Monosodium Oxalate Salts

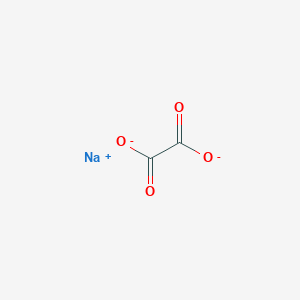

This compound, also known as sodium hydrogen oxalate, is a chemical compound with the formula NaHC₂O₄. nih.gov It is the monosodium salt of oxalic acid. sciencemadness.org

Neutralization Reactions for this compound Formation

The primary method for synthesizing this compound is through the controlled partial neutralization of oxalic acid with a sodium base, such as sodium hydroxide or sodium carbonate. vulcanchem.com This reaction requires careful control of stoichiometry to ensure that only one of the two acidic protons of oxalic acid is replaced by a sodium ion.

The general chemical equation for this reaction using sodium hydroxide is: H₂C₂O₄ + NaOH → NaHC₂O₄ + H₂O vulcanchem.com

To achieve the desired product, oxalic acid and sodium hydroxide are typically combined in a 1:1 molar ratio. vulcanchem.combritannica.com Adding an excess of the sodium base would lead to the formation of disodium oxalate (Na₂C₂O₄). vulcanchem.com The reaction is often carried out in an aqueous solution, and control of pH is crucial to favor the formation of the monosodium salt. vulcanchem.com

Alternatively, this compound can be produced by the thermal decomposition of sodium formate at temperatures exceeding 360°C. wikipedia.org

Recrystallization and Purification Techniques for this compound

Recrystallization is a common technique used to purify this compound. This process generally involves dissolving the crude product in a suitable solvent, often water, at an elevated temperature to create a saturated solution. core.ac.uk As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor. core.ac.uk

The efficiency of purification can be influenced by the choice of solvent and the cooling rate. For instance, some methods suggest a preliminary crystallization from ether followed by recrystallization from water. core.ac.uk The solubility of oxalate salts is temperature-dependent, with higher temperatures generally increasing solubility in aqueous solutions. vulcanchem.com After crystallization, the purified this compound crystals are separated from the mother liquor by filtration and then dried.

Precursor Chemistry in the Synthesis of Oxalate-Based Materials

This compound serves as a valuable precursor in the synthesis of more complex oxalate-containing materials, including coordination polymers and advanced inorganic materials with applications in various fields.

This compound in Coordination Polymer Synthesis

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. researchgate.net Oxalate and its derivatives are frequently employed as ligands in the synthesis of these polymers due to their ability to chelate and bridge metal centers. acs.orgnih.gov

While direct use of this compound in published syntheses of coordination polymers is not extensively detailed, the oxalate ligand itself is a key component. For example, in the synthesis of lanthanide-glutamate-oxalate coordination polymers, di-ammonium oxalate is used alongside monosodium glutamate to create the final polymeric framework. acs.orgnih.gov The oxalate ligand, with its dicarboxylate nature, promotes the stability of the resulting framework. acs.orgnih.gov The synthesis of transition metal oxalate compounds often involves mixing a metal salt with an oxalate source, such as potassium oxalate, in an aqueous solution. youtube.com

This compound as a Precursor for Advanced Inorganic Materials

Oxalate compounds, including those derived from this compound, are important precursors for the synthesis of various advanced inorganic materials. mdpi.com The thermal decomposition of metal oxalates is a common method for producing metal oxides with controlled particle size and morphology. For instance, iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) can be transformed into phase-pure siderite (FeCO₃). mdpi.com

The synthesis of these precursor oxalates often involves a salt metathesis reaction where an aqueous solution of a metal salt is combined with a solution containing an oxalate source. mdpi.com While specific examples using this compound as the direct oxalate source are not prevalent in the provided search results, the principle of using a soluble oxalate salt as a precipitating agent is well-established.

Synthesis of Functional Oxalate Salts for Energy Applications

Functional oxalate salts are gaining attention for their potential use in energy storage devices, such as sodium-ion batteries. rsc.org Sodium (oxalate) difluoro borate (NaODFB) is a promising salt for electrolytes in these batteries. rsc.org

A novel, one-step synthesis for a NaODFB-based hybrid sodium salt has been developed. rsc.org This method utilizes sodium tetrafluoroborate (NaBF₄) and anhydrous oxalic acid as the primary reactants in an organic solvent, with aluminum trichloride (AlCl₃) acting as a reaction aid. rsc.org While this synthesis does not directly use this compound, it highlights the importance of oxalate-containing compounds in creating functional materials for energy applications. The resulting hybrid salt, when used in an electrolyte, demonstrated improved initial capacity and cycling stability in Na/NaNi₀.₃Fe₀.₄Mn₀.₃O₂ batteries compared to commercially available high-purity NaODFB. rsc.org

Chemical Reactivity and Reaction Mechanisms of Monosodium Oxalate

Acid-Base Equilibria and Dissociation Thermodynamics

Monosodium oxalate is an acid salt that participates in the dissociation equilibria of its parent acid, oxalic acid (H₂C₂O₄). echemi.com Oxalic acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. The first dissociation yields the hydrogen oxalate (bioxalate) anion (HC₂O₄⁻), and the second dissociation yields the oxalate anion (C₂O₄²⁻). vinipul.com

The dissociation equilibria are as follows:

H₂C₂O₄ ⇌ H⁺ + HC₂O₄⁻ (pKa₁)

HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻ (pKa₂)

This compound (NaHC₂O₄) in solution provides the hydrogen oxalate ion, which can act as a weak acid (donating the second proton) or a base (accepting a proton to reform oxalic acid). echemi.combritannica.com The pH of a solution of this compound will be acidic. echemi.com

The acid dissociation constants (pKa) are crucial for understanding the acid-base behavior of oxalic acid and its salts. These constants are typically determined at a specific temperature, often 25°C. The pKa values for oxalic acid have been determined by various methods, including potentiometric and spectrophotometric techniques. diva-portal.org At 25°C, the commonly accepted pKa values for oxalic acid are approximately pKa₁ = 1.25 and pKa₂ = 4.28. wikipedia.org Other sources report slightly different values, such as pKa₁ = 1.27 and pKa₂ = 4.26, or pKa₁ = 1.25 and pKa₂ = 3.81. echemi.comvulcanchem.com

The thermodynamic properties associated with these dissociation steps, such as changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔCp°), have been determined through studies measuring the dissociation constants at various temperatures. For the first dissociation at 298.15 K (25 °C), reported thermodynamic values include ΔG° of 7111 J mol⁻¹, ΔH° of -5511 J mol⁻¹, ΔS° of -42.3 J mol⁻¹K⁻¹, and ΔCp° of -256 J mol⁻¹K⁻¹. purdue.edu For the second dissociation at 25°C and infinite dilution, thermodynamic values have been reported as log K₂ₐ = -4.264, ΔH₂ₐ° = -7.3 kJ·mol⁻¹, ΔS₂ₐ° = -106 J·K⁻¹·mol⁻¹, and ΔCp,₂ₐ° = -229 J·K⁻¹·mol⁻¹. echemi.com

| Dissociation Step | pKa Value (at 25°C) | Reference |

| First (H₂C₂O₄) | 1.25 | echemi.comwikipedia.org |

| 1.27 | vulcanchem.com | |

| 1.423 | mdpi.com | |

| Second (HC₂O₄⁻) | 4.28 | wikipedia.org |

| 4.26 | vulcanchem.com | |

| 3.81 | echemi.com | |

| 4.264 | mdpi.com |

The dissociation of oxalic acid is significantly influenced by the solvent system. The dielectric constant of the solvent, ionic strength, and specific solute-solvent interactions all play a role in the ionization process. uhasselt.be

Studies in mixed solvent systems, such as water-ethanol and ethylene glycol-water mixtures, have shown that the pKa values change with the solvent composition. diva-portal.orguhasselt.be For instance, in water-ethanol mixtures, both pKa₁ and pKa₂ were determined at temperatures ranging from 298K to 318K. diva-portal.org The presence of an organic co-solvent can affect the hydrogen bonding interactions and the basicity of the solvent, thereby influencing the dissociation equilibrium. uhasselt.be

The ionic strength of the medium also has a pronounced effect. Measurements in aqueous sodium chloride (NaCl) and sodium perchlorate (NaClO₄) media at various concentrations and temperatures have been used to develop thermodynamic models, such as the Pitzer equation, to predict dissociation constants at different ionic strengths. echemi.commdpi.comias.ac.in For example, the dissociation quotients of oxalic acid have been measured in NaCl media up to 5.0 molal and at temperatures up to 175°C. nih.gov It has been noted that the presence of titania powder can enhance the electrolytic dissociation of oxalic acid in lower aliphatic alcohols, a phenomenon termed surface-induced electrolytic dissociation. wikipedia.org

Determination of Dissociation Constants (pKa) for Oxalic Acid Salts

Redox Chemistry of this compound

C₂O₄²⁻ → 2CO₂ + 2e⁻

This compound is utilized as a primary standard in analytical chemistry for the standardization of strong oxidizing agents, most notably potassium permanganate (KMnO₄) solutions in acidic media. vulcanchem.comwikipedia.org The reaction is typically carried out at an elevated temperature (above 60°C) to ensure a rapid reaction rate. wikipedia.org The reaction is complex and is catalyzed by the manganese(II) ions (Mn²⁺) that are produced during the reaction. wikipedia.org

2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Beyond its use in standardization, the reducing properties of oxalate are relevant in various systems, including the reduction of metal complexes. fiveable.me

The kinetics of redox reactions involving the oxalate ion have been the subject of numerous studies. These investigations provide insight into the reaction mechanisms, which can proceed through either inner-sphere or outer-sphere pathways.

For example, the redox reaction between dioxovanadium(V) and oxalate has been studied using UV-vis spectroscopy to analyze the kinetics of a two-step reaction mechanism. uhasselt.be By examining the reaction at different temperatures, the activation energy for the redox process can be determined. uhasselt.be

Another study investigated the kinetics and mechanism of the oxidation of oxalic acid and the bioxalate ion by a silver(III) complex, [Ag(L)]³⁺, where L is ethylenebis(biguanide). ias.ac.in The study found evidence for the formation of pre-equilibrium adducts, but concluded that the reactions proceed via an outer-sphere mechanism. ias.ac.in

The oxidation of manganese(III) complexes by oxalate has also been examined. The mechanism is believed to involve the formation of a Mn(III)-oxalate complex which then undergoes internal electron transfer. caltech.edu Kinetic studies on the oxidation of tris(acetylacetonato)manganese(III) by oxalate revealed that approximately two moles of the Mn(III) complex are consumed per mole of oxalate oxidized to CO₂. cdnsciencepub.com The proposed mechanism involves the intramolecular one-electron oxidation of oxalate by Mn(III) to produce a CO₂⁻ radical anion, which is a strong reductant and rapidly reduces a second Mn(III) complex. cdnsciencepub.com

This compound as a Reducing Agent in Chemical Systems

Coordination Chemistry and Ligand Interactions

The hydrogen oxalate anion (HC₂O₄⁻) from this compound and the oxalate dianion (C₂O₄²⁻) are effective ligands in coordination chemistry. fiveable.me The oxalate ion, in particular, is a versatile ligand capable of binding to metal ions in various modes. diva-portal.orgmdpi.com

The oxalate ion typically functions as a bidentate chelating ligand, forming a stable five-membered ring (MO₂C₂) with a central metal ion. wikipedia.orgpurdue.edu This chelation significantly enhances the stability of the resulting complex. It can coordinate to a metal center through two of its four oxygen atoms. purdue.edu

The structural diversity of oxalate-based coordination compounds is vast, as the oxalate ligand can adopt up to 17 different coordination modes, acting as a mono-, bi-, tri-, or tetradentate ligand. diva-portal.orgmdpi.com This versatility allows for the formation of a wide array of structures, from simple mononuclear complexes to complex polynuclear coordination polymers in one, two, or three dimensions. wikipedia.orgmdpi.com

Examples of homoleptic oxalato complexes (containing only oxalate ligands) include [M(C₂O₄)₃]ⁿ⁻ where M can be V(III), Cr(III), Fe(III), and Co(III). wikipedia.org These complexes are often chiral. wikipedia.org Mixed-ligand complexes containing oxalate along with other ligands are also common, such as [Co(C₂O₄)(NH₃)₄]⁺. wikipedia.org In some structures, the oxalate ligand can act as a bridging ligand, linking multiple metal centers to form coordination polymers. For instance, in a 2D cadmium(II) coordination polymer, oxalate anions bridge metal ions in two different ways: as µ₂ bis-bidentate chelating and µ₄ bis-bidentate bis-monodentate. mdpi.com This ability to form stable complexes with various metal ions makes oxalate useful in applications such as the separation of metal ions and environmental remediation. wikipedia.orgfiveable.me

Chelating Properties of Oxalate Ligands in Metal Complexes

The oxalate ligand is well-known for its ability to act as a chelating agent, a molecule that can form several bonds to a single metal ion. csic.es This capability stems from the presence of two adjacent carboxylate groups. When an oxalate ligand binds to a metal center using both carboxylate groups, it forms a stable five-membered ring (MO₂C₂). wikipedia.orgpearson.com This process of forming a ring with a metal ion is known as chelation, and the resulting complex is called a chelate. openstax.org

The formation of these chelate rings significantly enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands (ligands that only form one bond to the metal). This enhanced stability is known as the chelate effect. The oxalate ligand is a bidentate ligand, meaning it can form two bonds with a central metal ion. pearson.com This chelating property is fundamental to the formation of a vast number of coordination compounds. researchgate.net The interaction can be quite strong, and oxalate is used to form stable complexes with a wide variety of metals, including transition metals, lanthanides, and actinides. researchgate.netresearchgate.net

Structural Diversity and Coordination Modes in Oxalate Complexes

The versatility of the oxalate ligand is a primary reason for the extensive structural diversity observed in oxalate-based coordination compounds. diva-portal.orgiucr.org The oxalate anion can adopt numerous coordination modes, with as many as 17 distinct modes having been identified. diva-portal.orgmdpi.com This flexibility allows it to act as a mono-, bi-, tri-, or tetradentate ligand, bridging multiple metal centers to create structures of varying dimensionality. diva-portal.orgiucr.org

The ability of the oxalate group to connect metal centers in different ways facilitates the formation of not just simple mononuclear complexes, but also complex polynuclear structures. researchgate.net These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. mdpi.com For example, in some structures, oxalate ions bridge metal cations to form trans chains. diva-portal.orgiucr.org In others, they connect metal centers into layers or intricate 3D networks. diva-portal.orgresearchgate.net

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions. researchgate.netmdpi.com This has led to a vast and still not fully explored compositional area for metal-oxalate compounds. diva-portal.orgiucr.org

Table 1: Common Coordination Modes of the Oxalate Ligand

| Coordination Mode | Description | Structural Outcome |

|---|---|---|

| κ²-Bidentate Chelating | Binds to a single metal center through two oxygen atoms, one from each carboxylate group, forming a 5-membered ring. wikipedia.org | Forms mononuclear complexes like [Fe(C₂O₄)₃]³⁻ or acts as a component in larger structures. wikipedia.orgpearson.com |

| µ₂-Bis-bidentate | Bridges two metal centers, chelating to both. | Forms polynuclear chains or layers. mdpi.com |

| µ₃-Bridging | Connects three different metal centers. | Leads to the formation of 2D or 3D frameworks. researchgate.net |

| µ₄-Bridging | Connects four different metal centers. | Contributes to highly connected 3D networks. mdpi.comresearchgate.net |

Thermal Decomposition Kinetics and Pathways

The thermal decomposition of this compound, like other metal oxalates, is a complex process that has been the subject of detailed kinetic studies. The process is highly dependent on experimental conditions such as the heating rate and the composition of the surrounding atmosphere.

Mechanistic Investigations of this compound Thermal Degradation

The thermal degradation of anhydrous sodium oxalate (Na₂C₂O₄), a closely related compound, typically begins at temperatures above 290°C. wikipedia.org The primary decomposition reaction involves the breakdown of the oxalate into sodium carbonate (Na₂CO₃) and carbon monoxide (CO). wikipedia.org

Reaction: Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)

Kinetic analyses of thermal decomposition reactions are often complex. csic.es For many solid-state decompositions, the reaction does not occur uniformly throughout the material but is instead influenced by factors like nucleation (the formation of the first particles of the product phase) and the growth of these nuclei. researchgate.net The kinetics can be described by various models that account for the geometry of the reaction interface as it moves through the solid reactant. researchgate.net The rate of decomposition and the specific pathways can be influenced by the liquefaction of the solid during the reaction, a phenomenon observed in the thermal dehydration of compounds like monosodium L-glutamate monohydrate. researchgate.netresearchgate.net

Influence of Solid-State Characteristics on Decomposition

The decomposition of a solid is not merely a chemical change but is profoundly affected by the physical and geometrical properties of the reactant. researchgate.net The thermal decomposition of this compound is a solid-state reaction, and its kinetics are subject to significant physico-geometrical constraints. researchgate.net

Key solid-state characteristics influencing decomposition include:

Crystal Structure and Defects: The initial crystal structure, including the presence of defects, can serve as sites for nucleation, influencing the initial rate of decomposition. The thermal stability of different polymorphs (different crystal structures of the same compound) can vary.

Particle Size and Surface Area: A larger surface area generally leads to a faster reaction rate, as the decomposition often initiates at the surface of the particles.

Product Layer: As the decomposition proceeds, a layer of the solid product (e.g., sodium carbonate) forms on the surface of the reactant particles. researchgate.net The characteristics of this layer, such as its porosity, determine how easily the gaseous product (carbon monoxide) can escape. researchgate.net If the product layer is dense, it can impede the further progress of the reaction.

Heat and Mass Transfer: The rate of heat transfer into the sample and the rate of mass transfer of the gaseous product away from the sample can become rate-limiting steps, especially for larger sample sizes or at high heating rates. csic.es

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 74205 |

| Sodium Oxalate | 6125 |

| Oxalic Acid | 971 |

| Carbon Monoxide | 281 |

| Sodium Carbonate | 10340 |

| Iron(III) oxalate | 16212108 |

Crystallization Science and Growth Phenomena of Oxalate Salts

Nucleation and Crystal Growth Mechanisms of Oxalate Compounds

The formation of monosodium oxalate crystals is a multi-stage process initiated by nucleation, the birth of new crystalline entities, followed by their subsequent growth. This progression is intricately governed by the solution's chemistry and physical environment.

Role of Supersaturation and Environmental Factors in Oxalate Crystallization

The primary driver for the crystallization of this compound is supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility. nih.gov Crystallization will not occur unless the solution is supersaturated. nih.gov Solutions can exist in a metastable state of supersaturation, where crystal formation requires a trigger, such as the addition of seed crystals. usu.edu However, if the concentration rises high enough to a point known as the formation product, spontaneous crystallization will occur. nih.gov

Several environmental factors significantly influence the solubility and crystallization kinetics of oxalate salts:

Temperature: Temperature affects the solubility of oxalate salts. For the related compound monosodium urate, a decrease in temperature from 37°C to 35°C is enough to lower its solubility, promoting crystallization. nih.govmdpi.com

pH: The pH of the solution is a critical factor. An acidic environment can promote the nucleation of urate crystals, and a pH range of 7–9 has been identified as reducing urate solubility. nih.govnih.gov

Ions: The presence of other ions in the solution can impact solubility and nucleation. Sodium ions, for instance, are known to reduce the solubility of urate and are a necessary component for the formation of monosodium urate crystals. nih.gov

The interplay of these factors determines the level of supersaturation and the propensity for this compound to nucleate and grow. researchgate.net

In-Situ Monitoring of Crystal Growth Kinetics

Understanding the dynamics of crystal growth requires real-time observation. Several advanced analytical techniques are employed for the in-situ monitoring of oxalate crystallization, providing direct insight into the kinetic processes.

Atomic Force Microscopy (AFM): This high-resolution imaging technique allows for the observation of crystal surfaces at the molecular level while they are growing in a solution. researchgate.netacs.org It can reveal the growth of molecular steps and the formation of dislocation hillocks, which are spiral arrangements of steps and terraces. acs.orgphysiology.org AFM has been used to study the growth of calcium oxalate monohydrate (COM) crystals, revealing that growth occurs on step edges emerging from dislocations. physiology.org

Optical Microscopy: This method allows for the direct visualization of crystal growth over time. researchgate.netrsc.org By capturing images at regular intervals, researchers can monitor changes in crystal size and morphology. researchgate.net For instance, it has been used to monitor the growth on specific faces of sodium oxalate crystals. researchgate.net

Liquid Cell Scanning Electron Microscopy (SEM): This technique enables the imaging of crystal growth in a liquid environment. In a study on europium oxalate, liquid cell SEM was used to track the evolution of crystal size and the formation of complex branched structures over time. rsc.org

Turbidity and Optical Fiber Sensors: Bulk crystallization kinetics can be monitored by measuring the turbidity of the solution, which increases as crystals form and grow. acs.org Intrinsic exposed-core optical fiber sensors (OFS) can also detect the onset of crystallization (the induction period) and track the rate of crystal deposition onto a surface. acs.org

These methods provide crucial data on nucleation induction times and the growth rates of specific crystal faces, contributing to a deeper understanding of the crystallization process. researchgate.netresearchgate.net

Morphological Control and Anisotropic Growth of Oxalate Crystals

Oxalate crystals often exhibit anisotropic growth, meaning they grow at different rates in different crystallographic directions. physiology.orgpnas.org This differential growth rate leads to the development of specific crystal shapes or habits, such as needles or prisms. researchgate.net The growth of calcium oxalate monohydrate (COM), for example, is highly anisotropic, with certain directional steps moving significantly faster than others. physiology.orgpnas.org

The final morphology of oxalate crystals is highly sensitive to the growth conditions, including the level of supersaturation, pH, temperature, and the presence of other substances in the solution. physiology.org For example, hydrogel materials have been used to induce different morphologies of monosodium urate monohydrate crystals, such as flower-like and spherical shapes, which differ from the typical needle-like habit. scilit.com Similarly, the concentration of sodium hydroxide has been shown to have a dramatic effect on the size of sodium oxalate crystals. By manipulating these factors, it is possible to exert a degree of control over the final crystal habit.

Interfacial Phenomena in Oxalate Crystallization

The surfaces of growing crystals are active interfaces where interactions with the surrounding solution dictate the final crystal form. The adsorption of various molecules onto these surfaces can significantly alter growth kinetics and morphology.

Adsorption of Molecular Modifiers and Inhibitors on Crystal Surfaces

The growth of oxalate crystals can be significantly impeded by molecular modifiers or inhibitors that adsorb onto the crystal surfaces. researchgate.net These molecules, which can range from small ions to large proteins, bind to specific crystallographic faces and block or slow the addition of further solute molecules. researchgate.netresearchgate.net

Key findings from research on related oxalate systems include:

Site-Specific Adsorption: Inhibitors often show a preference for binding to select crystal surfaces, which alters the anisotropic growth rates. researchgate.netacs.org This site-specific adsorption can be observed using techniques like atomic force microscopy, which shows inhibitors binding to distinct steps on the crystal surface. acs.orgnih.gov

Mechanism of Inhibition: The primary mechanism of inhibition involves the binding of inhibitors to crystal faces, which discourages the attachment of solute molecules and reduces the crystal growth rate. researchgate.net Some inhibitors, like citrate and hydroxycitrate, can even induce dissolution of the crystal lattice under certain conditions, even in a supersaturated solution. researchgate.net This is hypothesized to occur because the inhibitor-crystal interaction imparts localized strain on the lattice. researchgate.net

Common Inhibitors: Many substances, both organic and inorganic, can act as inhibitors. For calcium oxalate, well-known inhibitors include citrate, osteopontin, and other carboxylate-rich molecules and proteins. physiology.orgresearchgate.netresearchgate.net

The effectiveness of these inhibitors varies, and their interactions can be complex, with combinations of inhibitors sometimes producing synergistic or antagonistic effects. acs.orgacs.org

Role of Impurities and Co-crystallization in Oxalate Growth

Impurities in a crystallization solution can have a profound effect on crystal growth, acting as either inhibitors or habit modifiers. scispace.com The presence of foreign particles or molecules can alter the nucleation, growth rate, and final morphology of the crystals.

The process of impurity interaction involves several steps: surface adsorption of the impurity, surface diffusion, and finally, adsorption at active growth sites. scispace.com Impurities that adsorb onto the active sites where solute molecules would normally incorporate into the lattice can effectively "pin" the growth steps and suppress further development. scispace.com Even small quantities of specific impurities can halt growth, while others that are selective to certain crystal faces can be used to modify the crystal's shape. scispace.com

Studies on calcium oxalate have shown that its crystallization can be induced by seeds of other materials, such as monosodium urate, in a process known as heterogeneous nucleation. usu.edu However, other studies have found that pre-incubation with crystalline monosodium urate had no significant effect on the growth rates of calcium oxalate crystals in urine, suggesting the interactions are complex and context-dependent. nih.govnih.gov

Co-crystallization is another relevant phenomenon where a crystalline material is formed that consists of two or more different molecules in the same crystal lattice. acs.org Oxalate is a versatile coformer, and various oxalate salts have been co-crystallized with other molecules, such as oxalic acid itself, to create novel solid forms with distinct structures and properties. rsc.orgmdpi.com This process highlights the ability of the oxalate structure to incorporate other chemical entities, which can be considered a structured form of impurity inclusion.

Polymorphism and Crystallographic Studies of Oxalate Systems

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and chemistry. These different forms, or polymorphs, possess distinct crystal structures and, consequently, can exhibit varied physical and chemical properties. In the realm of oxalate salts, polymorphism is a well-documented phenomenon, influencing the material's stability, solubility, and reactivity. The study of these different crystalline arrangements and the factors that govern their formation is essential for controlling the properties of oxalate-based materials.

Structural Characterization of Polymorphic Forms of Oxalate Salts

The structural diversity among oxalate salts is extensive, with various coordination modes of the oxalate anion leading to different crystal packing and dimensionality, from isolated complexes to one-, two-, or three-dimensional coordination polymers. iucr.orgrsc.org Characterization using techniques like single-crystal and powder X-ray diffraction has been instrumental in elucidating the precise atomic arrangements within these polymorphic forms.

For instance, anhydrous oxalic acid itself is known to exist in at least two polymorphic forms, α and β. csic.es The α-polymorph features a chain-like structure, while the β-form has a sheet-like arrangement. csic.es Similarly, iron(II) oxalate (FeC₂O₄) demonstrates polymorphism, with two anhydrous forms, α-FeC₂O₄ and β-FeC₂O₄, identified after the dehydration of their respective dihydrate precursors. researchgate.net Both of these polymorphs were determined to have a monoclinic structure with the space group P2₁/n, but they exhibit different X-ray diffraction patterns due to variations in crystal defects or crystallinity. researchgate.net

Transition metal oxalates often exhibit α- and β-modifications. The α-modification is characterized by a disordered structure with one-dimensional disordering of the metal-oxalate chains, whereas the β-modification is ordered. nih.gov A novel γ-modification was discovered for manganese and cadmium oxalates, which is metastable and possesses a non-close-packed orthorhombic structure that is distinct from the α and β forms. nih.gov

Even simple alkali metal oxalates like sodium oxalate (Na₂C₂O₄), the disodium salt of oxalic acid, exhibit polymorphism under specific conditions. While it typically exists in a monoclinic crystal system (space group P2₁/c) at ambient pressure, a pressure-induced phase transition to a new, previously unknown polymorph (Form V) occurs between 0.45 and 0.70 GPa. researchgate.netresearchgate.net This transition is reversible and isosymmetric, resulting from a cooperative rotation of the oxalate ions. researchgate.net

The table below summarizes the crystallographic data for several oxalate polymorphs.

| Compound | Polymorph/Form | Crystal System | Space Group | Key Reference |

|---|---|---|---|---|

| Anhydrous Oxalic Acid (C₂H₂O₄) | α-form | Orthorhombic | Pcab | csic.es |

| Anhydrous Oxalic Acid (C₂H₂O₄) | β-form | Monoclinic | P2₁/n | csic.es |

| Iron(II) Oxalate (FeC₂O₄) | α-form & β-form | Monoclinic | P2₁/n | researchgate.net |

| Manganese(II) Oxalate (MnC₂O₄) | γ-form | Orthorhombic | Pmna | nih.gov |

| Cadmium(II) Oxalate (CdC₂O₄) | γ-form | Orthorhombic | Pmna | nih.gov |

| Sodium Oxalate (Na₂C₂O₄) | Ambient Pressure Form | Monoclinic | P2₁/c | researchgate.netcsic.es |

| Sodium Oxalate (Na₂C₂O₄) | High-Pressure Form (V) | Monoclinic | P2₁/c | researchgate.net |

Factors Influencing Polymorphic Preference in Oxalate Synthesis

The specific polymorph obtained during the crystallization of an oxalate salt is not arbitrary but is governed by a complex interplay of thermodynamic and kinetic factors. researchgate.net The thermodynamically most stable form has the lowest free energy under a given set of conditions, but metastable polymorphs can often be isolated due to kinetic factors that favor their nucleation and growth. researchgate.netmdpi.com Key experimental variables can be manipulated to selectively crystallize a desired polymorph.

Thermodynamic and Kinetic Factors:

Supersaturation: The level of supersaturation is a primary determinant of polymorphic outcome. nih.gov According to Ostwald's rule of stages, the least stable (metastable) form often crystallizes first from a highly supersaturated solution. researchgate.net Generally, low supersaturation favors the formation of the stable polymorph, while high supersaturation can lead to the nucleation of metastable forms. mdpi.comresearchgate.net For calcium oxalate, for example, the relative supersaturation significantly impacts the crystal morphology and the type of hydrate formed. researchgate.net

Temperature: Temperature influences solubility, supersaturation, and the relative stability of polymorphs. researchgate.net For lanthanide–glutamate–oxalate coordination polymers, monoclinic forms were found to be the low-temperature phases, while triclinic structures were obtained at higher temperatures. nih.gov In some systems, higher temperatures can promote phase transitions to more stable forms. researchgate.net

Experimental Conditions:

Solvent: The choice of solvent can have a profound effect on which polymorph crystallizes. researchgate.net This is due to differing solute-solvent interactions that can stabilize the clusters or conformers in solution that precede the nucleation of a specific polymorph. researchgate.netacs.org For instance, different polymorphs of nicorandil oxalate salts could be isolated from an ethanol/water solution. acs.org

Stirring/Agitation: Hydrodynamics play a crucial role in crystallization. The mode and rate of agitation can influence mass transfer, nucleation rates, and can even determine the final polymorphic form. acs.orgnih.gov In the precipitation of calcium oxalate, magnetic stirring versus mechanical stirring resulted in different mixtures of hydrate polymorphs. nih.gov Higher stirring rates have been shown to favor the formation of calcium oxalate dihydrate. nih.govacs.org

Additives and Impurities: The presence of foreign ions or molecules can inhibit the growth of one polymorph while promoting another. researchgate.net Citrate ions, for example, have a significant effect on the precipitation of calcium oxalate, influencing which hydrate form is dominant. nih.gov Urinary proteins can also act as inhibitors, affecting the structure of calcium oxalate crystals formed in biological systems. researchgate.net

pH: The pH of the crystallization medium can alter the speciation of the oxalate ion (oxalate, hydrogen oxalate) and influence the surface charge of growing crystals, thereby affecting crystallization kinetics and the resulting polymorph. nih.govmdpi.com

Pressure: As seen with sodium oxalate, hydrostatic pressure can serve as a tool to induce phase transitions, leading to the formation of novel polymorphic structures that may not be accessible under ambient conditions. researchgate.net

Understanding and controlling these factors are paramount for the rational design and synthesis of oxalate materials with specific, desired crystalline structures and properties. nih.gov

Advanced Spectroscopic and Analytical Techniques for Monosodium Oxalate Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the fundamental vibrations of molecules, providing a unique fingerprint based on the types of chemical bonds and their arrangement. For monosodium oxalate, these techniques are crucial for understanding the bonding within the hydrogen oxalate anion (HC₂O₄⁻) and its interaction with the sodium cation.

FTIR spectroscopy is a powerful method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the spectrum is dominated by vibrations of the carboxylate groups. The presence of both a protonated (–COOH) and a deprotonated (–COO⁻) carboxyl group in the hydrogen oxalate ion, along with the ionic interaction with Na⁺, results in a characteristic set of absorption bands.

Studies on related oxalate compounds, such as sodium oxalate (Na₂C₂O₄), provide a basis for interpreting the FTIR spectrum of this compound. The key vibrational modes include stretching and bending of the C=O, C-O, C-C, and O-H bonds. For instance, the asymmetric and symmetric stretching vibrations of the carboxylate groups are particularly informative. In solid sodium oxalate, strong peaks observed around 1630 cm⁻¹ and 1315 cm⁻¹ are assigned to the O-C=O stretching vibrations. nih.gov Bands related to C-C stretching are found near 1314 cm⁻¹, while O-C-O bending vibrations are typically observed around 770-772 cm⁻¹. nih.govresearchgate.net The presence of the hydroxyl group (O-H) in this compound introduces additional bands, notably a broad O-H stretching vibration, typically in the 3500–2500 cm⁻¹ region, and O-H bending vibrations at lower wavenumbers. The interaction between the sodium ion and the oxygen atoms of the oxalate (Na-O bond) gives rise to absorptions in the far-infrared region, often below 600 cm⁻¹. researchgate.net

Interactive Table: Representative FTIR Peak Assignments for Oxalate Species

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Reference |

|---|---|---|

| O-H Stretch | 3500 - 2500 | Oxalic Acid / Hydrogen Oxalate scielo.br |

| Asymmetric C=O Stretch | 1680 - 1600 | Sodium Oxalate nih.govtandfonline.com |

| Symmetric C-O Stretch | 1320 - 1310 | Sodium Oxalate nih.govresearchgate.net |

| O-C-O Bending | 775 - 770 | Sodium Oxalate nih.govresearchgate.nettandfonline.com |

Note: The exact peak positions for this compound may vary based on its crystalline form (anhydrous vs. monohydrate) and sampling method.

Raman spectroscopy is complementary to FTIR and measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of the carbon-carbon backbone. For the hydrogen oxalate ion, Raman spectroscopy can effectively distinguish between the planar and non-planar conformations of the oxalate structure. walisongo.ac.id

In the Raman spectrum of sodium oxalate, a related compound, the symmetric O-C=O stretching vibration appears as a strong band around 1606 cm⁻¹. nih.gov The C-C stretching vibration is also prominent, typically observed near 490 cm⁻¹. nih.gov O-C-O bending vibrations are found around 809 cm⁻¹, while O-C-C bending modes appear at lower frequencies, such as 893 cm⁻¹. nih.gov For this compound, single-crystal Raman studies have been noted to reveal the highly oriented effects associated with its hydrogen bonding. surrey.ac.uk The technique is sensitive enough to detect the subtle structural differences imposed by the crystal lattice and hydrogen bonding network. surrey.ac.uk

Interactive Table: Key Raman Peak Assignments for Oxalate Species

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| O-C=O Stretching | 1606 | Sodium Oxalate nih.gov |

| C-C Stretching | 490 | Sodium Oxalate nih.gov |

| O-C-O Bending | 809 | Sodium Oxalate nih.gov |

| O-C-C Bending | 893 | Sodium Oxalate nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy of Oxalate Species

Chromatographic and Mass Spectrometric Methods

Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase. When coupled with mass spectrometry, these methods provide unparalleled sensitivity and specificity for the quantification and identification of analytes like oxalate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the accurate quantification of oxalate in various matrices, including biological fluids and food products. up.ac.za Its high sensitivity, accuracy, and versatility make it a preferred method. up.ac.za Several HPLC modes are employed for oxalate analysis:

Ion-Exchange Chromatography (IEC): This is one of the most common approaches, using columns like IonPac AS4A to separate oxalate from other anions. up.ac.za

Ion-Exclusion Chromatography: This method is also frequently used to separate organic acids.

Reversed-Phase (RP) Chromatography: RP-HPLC, often using a C18 column, can be used for oxalate determination, sometimes with a derivatization step or by using an ion-pairing agent in the mobile phase. mdpi.commdpi.com

Detection in HPLC systems for oxalate can be achieved through various means, including conductivity detectors (common with ion exchange), UV-Vis spectrophotometric detectors (detecting the oxalate peak at wavelengths around 220 nm), and amperometric detectors, especially when coupled with an enzyme reactor that converts oxalate to a detectable species like hydrogen peroxide. up.ac.zamdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for oxalate analysis, offering high sensitivity and specificity. nih.gov A significant challenge with GC is that oxalate is a non-volatile salt. Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the oxalate into a volatile ester or silyl derivative. ias.ac.inresearchgate.net Common derivatization reagents include:

Propane-2-ol-HCl: To form the di-isopropyl ester of oxalate. ias.ac.in

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): To form a silyl derivative. ias.ac.inresearchgate.net

Once derivatized, the compound is separated on a capillary GC column and detected by a mass spectrometer. The MS provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. nih.gov This method is particularly useful for measuring tracer-to-tracee ratios in metabolic studies using stable isotopes like ¹³C-oxalate. ias.ac.inresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents one of the most advanced and sensitive methods for the trace analysis of oxalate. copernicus.orgresearchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. It is particularly valuable for complex biological samples like urine and plasma, where matrix effects can interfere with other methods. researchgate.netresearchgate.net

The methodology typically involves:

Chromatographic Separation: Weak anion exchange (WAX) or ion-pairing reversed-phase (IP-RP) columns are commonly used. copernicus.orgresearchgate.net

Ionization: Electrospray ionization (ESI) in negative ion mode is standard for generating the oxalate ion (m/z 89) from this compound or oxalic acid. copernicus.orgresearchgate.net

Tandem Mass Spectrometry: The selected precursor ion (e.g., m/z 88.6 or 89) is fragmented, and a specific product ion (e.g., m/z 60.5) is monitored. copernicus.orgresearchgate.net This multiple reaction monitoring (MRM) provides exceptional specificity, minimizing interferences.

LC-MS/MS assays can achieve very low limits of detection and quantification, making them ideal for clinical diagnostics and metabolic research where precise measurement of low oxalate concentrations is critical. researchgate.netacs.org

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Electrochemical and Other Quantitative Techniques

The quantification of oxalate, the conjugate base of oxalic acid, is crucial in various fields. A range of analytical techniques, leveraging different chemical and physical properties of the oxalate ion, have been developed for its accurate determination. These methods include traditional titrimetric analysis, highly specific enzymatic assays, sensitive spectrophotometric and spectrofluorimetric approaches, and efficient separation-based techniques like capillary electrophoresis.

Titrimetric Methods for Oxalate Determination

Titrimetry remains a fundamental and widely used method for the quantification of oxalate. The most common approach involves a redox titration with potassium permanganate (KMnO₄), particularly in an acidic medium. byjus.comuoa.edu.iqvedantu.com

Redox Titration with Potassium Permanganate:

This method is based on the oxidation of oxalate ions (C₂O₄²⁻) to carbon dioxide (CO₂) by the permanganate ion (MnO₄⁻), which is itself reduced to manganese(II) ion (Mn²⁺). byjus.comuoa.edu.iq The reaction is typically carried out in a hot acidic solution (around 60-70°C) to ensure a practical reaction rate. uoa.edu.iqtestbook.com Sulfuric acid is used to provide the acidic environment. vedantu.com

A key feature of this titration is that potassium permanganate acts as its own indicator. byjus.comuoa.edu.iq The permanganate solution is intensely purple, while the manganese(II) ion is nearly colorless. byjus.com During the titration, the purple MnO₄⁻ is continuously decolorized as it reacts with the oxalate. The endpoint is reached when all the oxalate has been consumed, and the first slight excess of KMnO₄ imparts a permanent faint pink color to the solution. byjus.comtestbook.com

The determination of oxalate in a sample involves titrating it against a standardized solution of potassium permanganate. byjus.com The concentration of the oxalate can then be calculated based on the stoichiometry of the redox reaction. scribd.com

Complexometric Titration:

Another titrimetric approach involves complexometric titration, often utilizing ethylenediaminetetraacetic acid (EDTA). osti.govoup.com This method can be applied indirectly. For instance, oxalate can be precipitated as calcium oxalate. The precipitate is then dissolved in acid, and the calcium is titrated with a standard EDTA solution. researchgate.netresearchgate.net Alternatively, rare earth oxalates can be dissolved in an excess of EDTA, and the unreacted EDTA is then back-titrated with a standard solution of a metal ion like magnesium sulfate. osti.govoup.com

Enzymatic Assays for Oxalate Content

Enzymatic assays offer high specificity and sensitivity for the determination of oxalate and are used in various commercially available kits. mdpi.comnih.govbiointerfaceresearch.com These methods typically rely on the action of two key enzymes: oxalate oxidase and oxalate decarboxylase.

Oxalate Oxidase-Based Assays:

Oxalate oxidase (EC 1.2.3.4) catalyzes the oxidation of oxalate to carbon dioxide (CO₂) and hydrogen peroxide (H₂O₂). creativebiomart.netbio-techne.comcohesionbio.com

Oxalate + O₂ → 2CO₂ + H₂O₂ cohesionbio.com

The amount of oxalate is then determined by quantifying the H₂O₂ produced. cohesionbio.com This is often achieved through a secondary reaction catalyzed by peroxidase (POD), where H₂O₂ reacts with a chromogenic substance to produce a colored product that can be measured spectrophotometrically. bio-techne.com For example, a combination of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and sodium N-sulfopropylaniline (HALPS) can be used as the chromogenic system. nih.gov The intensity of the resulting color is directly proportional to the initial oxalate concentration. bio-techne.com Fluorometric detection is also possible, where the H₂O₂ reacts with a probe to generate a fluorescent signal. creativebiomart.netabcam.cn

Oxalate Decarboxylase-Based Assays:

Oxalate decarboxylase (EC 4.1.1.2) catalyzes the conversion of oxalate to formate and carbon dioxide. nih.govsigmaaldrich.com

Oxalate → Formate + CO₂ sigmaaldrich.com

The formate produced is then oxidized by formate dehydrogenase (FDH) in a reaction that reduces nicotinamide adenine dinucleotide (NAD⁺) to NADH. nih.govsigmaaldrich.com

Formate + NAD⁺ → CO₂ + NADH + H⁺ sigmaaldrich.com

The amount of NADH produced, which is stoichiometric to the original amount of oxalate, can be quantified. One common method is to measure the increase in absorbance at 340 nm. google.com An alternative and highly sensitive approach is to use a bioluminescent system where the NADH is measured using luciferase. nih.gov

These enzymatic methods are valued for their ability to measure oxalate in complex biological samples with minimal preparation. nih.gov

Spectrophotometric and Spectrofluorimetric Approaches

Spectrophotometric and spectrofluorimetric methods provide sensitive means for quantifying this compound. These techniques can be direct or indirect, often relying on the formation or bleaching of a colored or fluorescent species.

Spectrophotometry:

Spectrophotometric methods are often based on the reaction of oxalate with a specific reagent to produce a colored compound. The absorbance of this compound is then measured at a specific wavelength, which is proportional to the oxalate concentration. bio-techne.com

One such method involves the formation of a mixed-ligand complex. For example, oxalate can form a complex with vanadium(V) and mandelohydroxamic acid. nih.govrsc.org This complex can be extracted into an organic solvent and its absorbance measured at 535 nm. nih.govrsc.org Another approach relies on the bleaching effect of oxalate on a colored complex. For instance, the red color produced by the interaction of thorium ions with a specific Schiff's base is bleached by fluoride ions, a principle that can be adapted for oxalate determination. zenodo.org

Enzymatic assays, as discussed previously, frequently employ spectrophotometry to measure the colored products of the enzymatic reactions. bio-techne.comnih.gov For example, the hydrogen peroxide produced by oxalate oxidase can be used in a peroxidase-catalyzed reaction to generate a colored product with a specific absorption peak, such as at 550 nm or 590 nm. bio-techne.comlibios.fr

Spectrofluorimetry:

Spectrofluorimetric methods offer even greater sensitivity. These can be based on the native fluorescence of a compound or, more commonly, on a reaction that produces a fluorescent product. An example is the determination of naftidrofuryl oxalate, where the native fluorescence of the compound can be measured. researchgate.netnih.gov

Alternatively, a reaction can be designed where oxalate enhances a fluorescence-quenching reaction. For instance, a method has been developed based on the enhancing effect of oxalate on the oxidation of the fluorescent dye Rhodamine B by dichromate. scilit.com The change in fluorescence intensity is proportional to the oxalate concentration. scilit.com Enzymatic assays can also be coupled with fluorometric detection, where the hydrogen peroxide produced by oxalate oxidase reacts with a probe to generate a highly fluorescent product, which can be measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). creativebiomart.netabcam.cn

Capillary Electrophoresis in Oxalate Analysis

Capillary electrophoresis (CE) is a powerful analytical technique for the separation and quantification of ions, including oxalate. nih.govbiointerfaceresearch.com It offers rapid analysis times, high separation efficiency, and requires minimal sample preparation. nih.govpsu.edu

In CE, ions are separated in a narrow fused-silica capillary based on their electrophoretic mobility in an applied electric field. nih.gov For the analysis of anions like oxalate, the separation is often performed using an electrolyte solution containing an electroosmotic flow (EOF) modifier. nih.gov

A common method for detecting non-UV-absorbing ions like oxalate is indirect UV absorbance detection. nih.govpsu.edu This involves adding a chromophoric compound to the background electrolyte. When the analyte ion displaces the chromophoric ions, a decrease in absorbance is detected, creating a negative peak that is proportional to the analyte's concentration. psu.edu

CE has been successfully applied to the simultaneous determination of oxalate and other anions, such as nitrate, in various samples. nih.gov For example, a method using a fused-silica capillary with a sodium sulfate electrolyte and indirect UV detection at 214 nm has been developed for analyzing oxalate in forage grasses. nih.gov The method has also been validated for the determination of oxalate in pharmaceutical dosage forms and biological fluids like urine. nih.govanadolu.edu.tr The rapid migration times, typically in the order of minutes, make CE a well-suited technique for routine analysis. nih.gov

X-ray Diffraction and Microscopy for Solid-State Characterization

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This method has been used to elucidate the crystal structure of this compound monohydrate (NaHC₂O₄·H₂O). capes.gov.br

Studies have shown that this compound monohydrate crystallizes in the triclinic space group Pī. capes.gov.br The crystal structure consists of hydrogen oxalate ions (HC₂O₄⁻) linked end-to-end by hydrogen bonds to form infinite chains. capes.gov.br These chains are further cross-linked by hydrogen bonds from the water molecules and by ionic bonds between the sodium ions (Na⁺) and the oxygen atoms of the oxalate groups, forming layers. These layers are then held together by additional Na⁺···O ionic interactions. capes.gov.br

The oxalate group itself is non-planar, exhibiting a slight twist around the central carbon-carbon bond. capes.gov.br Detailed structural parameters, including unit cell dimensions, bond lengths, and bond angles, have been determined at both room temperature and at lower temperatures (120 K) using neutron diffraction, which provides more accurate positions for the hydrogen atoms. capes.gov.briucr.org

The crystallographic data for this compound monohydrate provides a fundamental understanding of its solid-state packing and intermolecular interactions.

Crystallographic Data for Sodium Hydrogen Oxalate Monohydrate (NaHC₂O₄·H₂O)

| Parameter | Value (at Room Temperature) capes.gov.br | Value (at 120 K) iucr.org |

| Crystal System | Triclinic | Triclinic |

| Space Group | Pī | Pī |

| a (Å) | 6.503 | 6.4235 |

| b (Å) | 6.673 | 6.6580 |

| c (Å) | 5.698 | 5.6941 |

| α (°) | 85.04 | 85.048 |

| β (°) | 110.00 | 110.100 |

| γ (°) | 105.02 | 104.963 |

| Volume (ų) | 220.94 | |

| Z | 2 | 2 |

This interactive table summarizes the unit cell parameters for sodium hydrogen oxalate monohydrate at two different temperatures as determined by diffraction studies. capes.gov.briucr.org

Atomic Force Microscopy (AFM) in Crystal Surface Studies

Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating the surface of sodium oxalate crystals at a near-molecular level. This technique allows for the direct visualization of crystal surface topology, providing detailed insights into growth mechanisms, the influence of impurities, and the structure of growth features.

In situ and ex situ AFM studies have been crucial in elucidating the complex processes occurring at the crystal-solution interface. For the first time, in situ AFM was used to image the {001} and {200} faces of growing sodium oxalate crystals at low supersaturation and room temperature. unicamp.br These observations revealed step spreading and some apparent nucleation, providing direct evidence of the growth dynamics. unicamp.brresearchgate.net Ex situ AFM imaging complements these findings, supporting the hypothesis that multiple growth mechanisms may be acting simultaneously, which could explain unusually high growth orders observed for certain crystal faces. unicamp.brresearchgate.net For example, ex situ images of the {200} face have shown spiral-like features with nuclei at their centers, suggesting a screw dislocation growth mechanism. unicamp.br

AFM is also instrumental in studying the heterogeneous nucleation and growth of sodium oxalate on other crystalline surfaces, a phenomenon of significant industrial relevance. uq.edu.au For instance, investigations into the interaction between sodium oxalate and gibbsite (a form of aluminum hydroxide) have utilized in situ contact mode AFM. uq.edu.au These studies observe the formation of needle-shaped sodium oxalate on gibbsite surfaces, which eventually develop into bundles. uq.edu.au The high density of kinks on the gibbsite surface provides ideal sites for this secondary nucleation and growth. uq.edu.au Such detailed topographical information is critical for understanding and controlling co-precipitation processes in industrial settings. unicamp.bruq.edu.au

The technique provides quantitative data on surface features, such as the height of growth steps, which can be measured with high precision. unicamp.br This allows for a detailed characterization of the growth process, including the assessment of potential effects of the AFM cantilever on crystal growth, which have been found to be negligible in studies on sodium oxalate. unicamp.br

| AFM Mode | Crystal Faces Imaged | Key Findings | Reference |

|---|---|---|---|

| In situ | {001}, {200} | Observed step spreading and apparent nucleation at low supersaturation. Growth rate dispersion was noted under all conditions. | unicamp.brresearchgate.net |

| Ex situ | {200} | Revealed spiral-like features, supporting multiple growth mechanisms. | unicamp.br |

| In situ Contact Mode | Growth on Gibbsite Surfaces | Visualized heterogeneous nucleation of needle-shaped oxalate, forming bundles on gibbsite. | uq.edu.au |

Optical Microscopy for Crystal Growth Monitoring

Optical microscopy is a fundamental and widely used technique for the in situ monitoring of sodium oxalate crystal growth from aqueous solutions. unicamp.brresearchgate.net Its ability to provide real-time visualization of crystals allows researchers to measure growth rates on specific crystal faces and to study how these rates are affected by various environmental parameters. researchgate.net

Studies have extensively used optical microscopy to monitor the growth of single sodium oxalate crystals, focusing on the {001} and {200} faces. unicamp.brresearchgate.net By tracking the advancement of these faces over time, researchers can determine the effects of solution supersaturation and temperature on the crystal growth rate. unicamp.brresearchgate.net These experiments have revealed that the growth of sodium oxalate often follows a roughly second-order rate law and is likely controlled by the integration of growth units at the crystal surface. unicamp.br

A significant finding from optical microscopy studies is the observation of growth rate dispersion (GRD), where crystals of the same size in the same environment grow at different rates. unicamp.br This phenomenon was observed under all experimental conditions examined and was found to increase with higher temperatures and supersaturations. unicamp.br For example, over a temperature increase from 29°C to 55°C, the variance in growth rate increased approximately twofold for the {001} face and fourfold for the {200} face, relative to the increase in the average growth rate. unicamp.br

| Faces Monitored | Parameters Studied | Key Observations | Reference |

|---|---|---|---|

| {001}, {200} | Temperature, Supersaturation | Growth rates measured; suggested simultaneous action of more than one growth mechanism. | unicamp.brresearchgate.net |

| {001}, {200} | Temperature, Supersaturation | Growth Rate Dispersion (GRD) observed, which increased with temperature and supersaturation. | unicamp.br |

| Not specified | High Pressure | Rapid propagation of an interface during a pressure-induced phase transition. | wikipedia.org |

| Overall Morphology | Presence of Additives | Observed changes in crystal shape from bulky crystals to rods, bundles, and spherulites. | researchgate.net |

Applications of Monosodium Oxalate in Materials Science and Industrial Chemistry Research

Precursor Chemistry for Advanced Materials Synthesis

The role of monosodium oxalate as a precursor is pivotal in creating materials with specific and desirable properties. As a source of the oxalate anion (C₂O₄²⁻), it facilitates the formation of intermediate compounds that can be transformed into advanced functional materials through subsequent processes like thermal decomposition.

The thermal decomposition of metal oxalates is an efficient and widely used method for synthesizing metal oxides, particularly for creating fine particles with high purity and homogeneity. lew.ro This process, often called the oxalate method, is preferable to conventional high-temperature ceramic techniques which can lead to material sintering and loss of fine-particle characteristics. lew.ro

The process typically involves the precipitation of a metal oxalate by reacting a soluble metal salt with an oxalate source, such as this compound or oxalic acid. The resulting metal oxalate precipitate is then washed, dried, and calcined at specific temperatures to yield the corresponding metal oxide. The advantages of using oxalate precursors include their general insolubility in water, which allows for quantitative precipitation, and the fact that many divalent metal oxalates are isomorphous, facilitating the synthesis of mixed-metal oxides. lew.ro

Research has demonstrated this method's utility across a range of materials:

Transition Metal Oxides : Nanorods of manganese oxalate, synthesized via chemical routes, can be thermally decomposed to produce various manganese oxides like MnO, α-Mn₂O₃, and Mn₃O₄, depending on the calcination atmosphere. ias.ac.in

Lanthanide Oxides : Hydrated lanthanide oxalates are readily formed in highly acidic solutions and can be easily filtered. Subsequent thermal decomposition of these oxalates produces the respective lanthanide oxides, which is a common commercial form for these elements. atamanchemicals.com

Mixed Metal Oxides : The oxalate precursor route is effective for producing a wide array of mixed oxides with specific magnetic, catalytic, or superconducting properties. lew.ro A mechanochemical process involving the solid-state reaction of oxalic acid with metal nitrates has been developed to form metal oxalate precursors, which are then heated to obtain the corresponding oxides. google.com

The general decomposition mechanism for many metal oxalates involves the formation of the metal oxide and the release of carbon monoxide and carbon dioxide.

Table 1: Examples of Metal Oxides Synthesized via Oxalate Precursors

| Precursor | Target Oxide | Synthesis Method | Reference |

|---|---|---|---|

| Manganese Oxalate Nanorods | MnO, α-Mn₂O₃, Mn₃O₄ | Thermal Decomposition | ias.ac.in |

| Lanthanide Oxalates | Lanthanide Oxides (e.g., Ln₂O₃) | Thermal Decomposition | atamanchemicals.com |

| Copper Oxalate | Copper Oxide (CuO) | Mechanochemical reaction followed by heat treatment | google.com |

With the growing interest in sodium-ion batteries (NIBs) as a cost-effective alternative to lithium-ion batteries, the development of high-performance electrode materials is crucial. mdpi.com Oxalates, including this compound, play a significant role in the synthesis of these materials, acting as both a sodium source and a complexing or precipitating agent.

In a patented method for preparing a sodium-ion battery precursor, a complexing agent solution containing sodium oxalate is used. wipo.int This approach helps produce a precursor with a high specific surface area, which facilitates the intercalation of sodium ions during the final sintering step to create the positive electrode material, thereby significantly improving its electrochemical performance. wipo.int Another patent describes a method where sodium oxalate is identified as a preferred sodium salt to be mixed with a precursor material before calcination at high temperatures (500-1000°C) to produce the final sodium-ion battery electrode material. google.com

Furthermore, oxalate-based compounds themselves are being investigated as electrode materials and electrolyte components:

Anode Materials : Anhydrous iron (II) oxalate has shown promise as an anode material for NIBs, operating via a conversion mechanism that can deliver high capacity. mdpi.com

Electrolyte Salts : Novel fluorine-free electrolyte salts for NIBs, such as sodium bis(oxalato)borate (NaBOB) and sodium (oxalate) difluoro borate (NaODFB), are being developed to enhance battery safety and sustainability. rsc.orgacs.org The synthesis of these advanced salts often involves oxalic acid or its derivatives, highlighting the importance of oxalate chemistry in this field. rsc.org

Fabrication of Metal Oxalates as Precursors for Metal Oxides

Role in Catalysis Research and Development

This compound and the broader class of oxalate compounds contribute to catalysis research either as direct catalysts, precursors for catalytic materials, or as ligands in catalytically active coordination polymers.

This compound has been utilized directly as a catalyst in certain organic syntheses. Research has demonstrated an eco-friendly and efficient method for synthesizing azomethines and α-aminonitriles using sodium oxalate as a catalyst in an aqueous medium. researchgate.net This highlights its potential as a non-toxic and inexpensive inorganic salt catalyst.

More commonly, oxalates serve as precursors for preparing highly active catalysts. The thermal decomposition of metal oxalates, as described in section 7.1.1, is a key method for producing metal oxide catalysts with high surface areas and uniform particle sizes. For instance, nickel-cobalt oxalate can be synthesized and then annealed to form nickel-cobalt oxide (NiCo₂O₄), an efficient electrocatalyst for the oxygen evolution reaction in water splitting. nih.gov Similarly, sodium-promoted iron-cobalt catalysts for CO₂ hydrogenation have been prepared using supports impregnated with a sodium salt, demonstrating the role of sodium in modulating catalyst performance. mdpi.com

Coordination polymers (CPs), or metal-organic frameworks (MOFs), built with oxalate ligands have emerged as a class of materials with significant catalytic potential. The oxalate ligand is effective in these structures due to its ability to chelate and bridge metal centers, promoting framework stability and creating active sites. acs.org

Several studies have showcased the catalytic prowess of oxalate-containing CPs:

Photocatalysis : A two-dimensional coordination polymer made of cobalt(II), oxalate, and 4,4'-bipyridine has shown excellent photocatalytic efficiency (up to 98.13%) in the degradation of methylene blue under visible light. deswater.com

Lewis Acid Catalysis : Lanthanide coordination polymers constructed with oxalate and other organic linkers have been synthesized. One such dehydrated neodymium-based polymer exhibited high catalytic activity and stability as a Lewis acid catalyst in acetalization reactions under mild conditions. rsc.org

CO₂ Conversion : Lanthanide-glutamate-oxalate coordination polymers have been investigated as catalysts for the cycloaddition of CO₂ with epoxides to form cyclic carbonates. acs.orgscispace.com The studies established a clear relationship between the specific polymorphic structure of the catalyst and its performance. acs.orgscispace.com